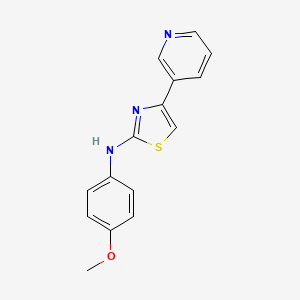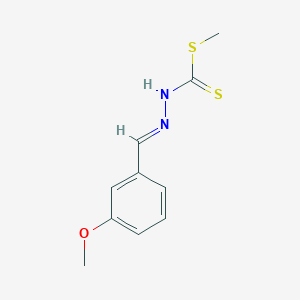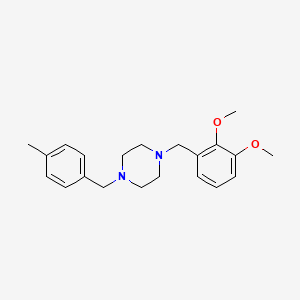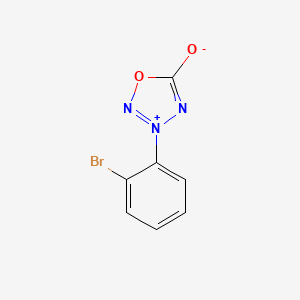![molecular formula C15H14BrNO2 B5534263 3-bromo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5534263.png)
3-bromo-N-[3-(methoxymethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of benzamide derivatives, including compounds similar to "3-bromo-N-[3-(methoxymethyl)phenyl]benzamide," is a significant area of research due to their potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. These compounds often exhibit interesting chemical reactivities, physical properties, and biological activities.
Synthesis Analysis
Benzamide derivatives are typically synthesized through reactions involving benzoyl chlorides with amines or by the direct amidation of benzoic acids under specific conditions. For instance, compounds similar to the one of interest have been synthesized from corresponding benzoic acids through reactions that introduce substituents at specific positions on the benzamide backbone, indicating the versatility of synthetic approaches for these compounds (Eisenhut et al., 2000).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like NMR and IR are commonly used to determine the molecular structure of benzamide derivatives. These studies reveal that the molecular geometry, crystal packing, and intermolecular interactions (such as hydrogen bonding and π-π stacking) significantly influence the physical properties and reactivity of these compounds (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including C-H activation, halogenation, and nucleophilic substitution, which can modify their chemical properties for specific applications. The presence of substituents like bromo, methoxy, and methyl groups influences their reactivity patterns, making them suitable for further functionalization (Polo et al., 2019).
Propiedades
IUPAC Name |
3-bromo-N-[3-(methoxymethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-10-11-4-2-7-14(8-11)17-15(18)12-5-3-6-13(16)9-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECKTFHSDBCGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7078516 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(dimethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5534220.png)
phosphinic acid](/img/structure/B5534226.png)
![2-(3,4-difluorobenzyl)-8-(2-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5534231.png)
![2-{[(3-hydroxypropyl)amino]carbonyl}benzoic acid](/img/structure/B5534234.png)
![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5534241.png)
![N-{2-[4-(dimethylamino)phenyl]-1-methylethyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5534245.png)
![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5534246.png)

![3-{[(4-chlorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5534268.png)


![(4aR*,7aS*)-1-methyl-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534284.png)